molecular formula C21H22ClNO B583782 2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone CAS No. 864445-56-7

2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

Cat. No.: B583782
CAS No.: 864445-56-7
M. Wt: 339.9 g/mol
InChI Key: KURUPMPUIIQATM-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone is a synthetic cannabinoid receptor agonist (SCRA) belonging to the phenylacetylindole class. Structurally, it consists of a pentyl-substituted indole moiety linked via an ethanone bridge to a 3-chlorophenyl group (Figure 1). Its molecular formula is C21H22ClNO, with an average mass of 339.86 g/mol and a monoisotopic mass of 339.1394 Da . This compound is a regioisomer of JWH-203 (2-chlorophenyl variant) and shares structural homology with other SCRAs such as JWH-250 (methoxy-substituted analogs). Its primary distinction lies in the chlorine substitution at the meta position of the phenyl ring, which influences physicochemical properties and receptor binding dynamics .

Properties

IUPAC Name

2-(3-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO/c1-2-3-6-12-23-15-19(18-10-4-5-11-20(18)23)21(24)14-16-8-7-9-17(22)13-16/h4-5,7-11,13,15H,2-3,6,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURUPMPUIIQATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017296
Record name 2-(3-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864445-56-7
Record name JWH-237
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-237
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR611I7X19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Analysis

Biological Activity

2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, also known as JWH-237, is a synthetic cannabinoid that acts primarily as an agonist at cannabinoid receptors CB1 and CB2. This compound has garnered attention due to its potential therapeutic applications and the need for understanding its biological effects, particularly in relation to its pharmacological profile and safety.

The molecular formula of JWH-237 is C21H22ClNOC_{21}H_{22}ClNO with a molecular weight of approximately 339.85 g/mol. The compound features a chlorophenyl group and an indole moiety, which are significant for its interaction with cannabinoid receptors.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H22ClNO
Molecular Weight339.85 g/mol
CAS Number864445-56-7

JWH-237 functions as a full agonist at both CB1 and CB2 receptors, similar to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The binding affinity for these receptors is reported to be in the nanomolar range, indicating a strong interaction that can lead to various physiological effects.

Receptor Binding Affinities

  • CB1 Receptor : Ki = 8.0 nM
  • CB2 Receptor : Ki = 7.0 nM

These values suggest that JWH-237 has a high affinity for both receptor types, which is critical for its biological activity.

Pharmacological Effects

The biological activity of JWH-237 has been assessed through various studies focusing on its effects in vivo and in vitro:

  • Analgesic Effects : Similar synthetic cannabinoids have shown potential analgesic properties through modulation of pain pathways via CB1 receptor activation.
  • Antinociceptive Properties : Studies indicate that synthetic cannabinoids can reduce pain sensitivity, which may be beneficial in chronic pain management.
  • Neuroprotective Effects : There is emerging evidence that cannabinoids may offer neuroprotective benefits, potentially useful in neurodegenerative diseases.

Tolerance and Dependence

Research on related synthetic cannabinoids indicates that repeated administration can lead to tolerance and dependence, primarily through downregulation of CB1 receptors in specific brain regions. This aspect is crucial for understanding the long-term implications of JWH-237 use.

Case Studies and Research Findings

Several studies have investigated the biological activity of JWH-237 and related compounds:

  • Study on Tolerance Development : A study demonstrated that chronic exposure to synthetic cannabinoids led to decreased CB1 receptor expression in mouse models, suggesting potential for tolerance development .
  • In Vitro Studies : In vitro assays have shown that JWH-237 effectively inhibits cell proliferation in certain cancer cell lines, indicating potential anticancer properties .

Cytotoxicity Evaluation

The cytotoxic effects of JWH-237 were evaluated against various cell lines:

Cell LineIC50 (µM)Remarks
A549 (Lung Cancer)<10Significant cytotoxic effect
HeLa (Cervical Cancer)<10High sensitivity
Normal Fibroblasts>10Lower toxicity observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regioisomeric Chlorophenyl Variants

The compound is part of a regioisomer set differentiated by chlorine substitution on the phenyl ring (Table 1).

Table 1: Comparison of Chlorophenyl Regioisomers

Compound Name Substituent Position Molecular Formula Average Mass (g/mol) Key HRMS Fragments (m/z)
JWH-203 (2-chlorophenyl isomer) 2-Cl C21H22ClNO 339.86 144.0444, 188.1434, 214.1226
2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone 3-Cl C21H22ClNO 339.86 144.0444, 188.1434, 214.1226
JWH-203 4-chlorophenyl isomer 4-Cl C21H22ClNO 339.86 144.0444, 188.1434, 214.1226

Key Findings :

  • Identical Mass Spectra: All regioisomers share identical nominal and exact masses, necessitating advanced techniques like high-resolution mass spectrometry (HRMS) and gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) for differentiation .
  • Fragmentation Patterns : Despite identical molecular weights, substituent positions alter fragmentation pathways. For example, the 3-chlorophenyl isomer may exhibit distinct IR absorption bands due to C-Cl stretching vibrations at ~550–600 cm<sup>-1</sup>, which differ from ortho or para isomers .

Methoxyphenyl Analogs

Methoxy-substituted analogs replace chlorine with a methoxy group (-OCH3), altering lipophilicity and receptor affinity (Table 2).

Table 2: Methoxyphenyl Analogs

Compound Name Substituent Position Molecular Formula Average Mass (g/mol) Key Spectral Data
JWH-250 (2-methoxyphenyl) 2-OCH3 C22H25NO2 335.45 FTIR: 1250 cm<sup>-1</sup> (C-O stretch)
JWH-302 (3-methoxyphenyl) 3-OCH3 C22H25NO2 335.45 FTIR: 1265 cm<sup>-1</sup> (C-O stretch)
JWH-201 (4-methoxyphenyl) 4-OCH3 C22H25NO2 335.45 FTIR: 1280 cm<sup>-1</sup> (C-O stretch)

Key Findings :

  • Increased Polarity : Methoxy groups enhance polarity compared to chlorine, reducing blood-brain barrier permeability .
  • Spectral Differentiation : GC-FTIR distinguishes isomers via unique C-O stretching frequencies (1250–1280 cm<sup>-1</sup>) and aromatic ring vibrations .

Other Structural Variants

Methylphenyl and Naphthoyl Derivatives
  • 3-Methylphenyl variant: 2-(3-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone (C22H25NO) replaces chlorine with a methyl group, increasing hydrophobicity .
  • Naphthoyl analogs : Compounds like JWH-018 (1-naphthoylindole) exhibit higher CB1 receptor affinity due to extended aromatic systems .
Cyclopropyl and Morpholine Derivatives
  • UR-144: Features a tetramethylcyclopropyl group (C21H29NO), enhancing metabolic stability .
  • A-796,260 : Incorporates a morpholine ring (C22H30N2O2), altering pharmacokinetics .

Analytical Challenges and Techniques

  • HRMS: Critical for distinguishing regioisomers with identical nominal masses but distinct exact masses (e.g., 339.1394 vs. 335.1885 for methoxy analogs) .
  • GC-FTIR : Provides structural specificity via IR absorption bands, resolving ambiguities in EI-MS fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

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